molecular formula C17H21Cl2N3O B2687601 N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide CAS No. 1197635-96-3

N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide

Cat. No.: B2687601
CAS No.: 1197635-96-3
M. Wt: 354.28
InChI Key: LMTODGSWFBBOBF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a dichlorophenyl moiety, and an acetamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable for probing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it suitable for designing drugs that target specific diseases or conditions.

Industry: In the industrial sector, N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide is used in the production of advanced materials and chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The cyanocyclohexyl group and the dichlorophenyl moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide: A simpler analog lacking the dichlorophenyl group.

  • N-(1-cyanocyclohexyl)benzohydrazide: A related compound with a benzoyl group instead of the acetamide group.

  • N-(1-cyanocyclohexyl)benzamide: Another analog with a benzamide group.

Uniqueness: N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O/c1-12(14-6-5-13(18)9-15(14)19)21-10-16(23)22-17(11-20)7-3-2-4-8-17/h5-6,9,12,21H,2-4,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTODGSWFBBOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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